molecular formula C12H16N2 B3180953 1-(6-methyl-1H-indol-3-yl)propan-2-amine CAS No. 4771-76-0

1-(6-methyl-1H-indol-3-yl)propan-2-amine

Cat. No.: B3180953
CAS No.: 4771-76-0
M. Wt: 188.27
InChI Key: ZXBLNWCKQUBOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific receptors that this compound targets.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a range of biological activities, as mentioned above.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects of this compound’s action would be diverse and dependent on the specific receptors it targets.

Properties

IUPAC Name

1-(6-methyl-1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-3-4-11-10(6-9(2)13)7-14-12(11)5-8/h3-5,7,9,14H,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBLNWCKQUBOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-methyl-1H-indol-3-yl)propan-2-amine
Reactant of Route 2
1-(6-methyl-1H-indol-3-yl)propan-2-amine
Reactant of Route 3
1-(6-methyl-1H-indol-3-yl)propan-2-amine
Reactant of Route 4
1-(6-methyl-1H-indol-3-yl)propan-2-amine
Reactant of Route 5
Reactant of Route 5
1-(6-methyl-1H-indol-3-yl)propan-2-amine
Reactant of Route 6
1-(6-methyl-1H-indol-3-yl)propan-2-amine

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